4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
Overview
Description
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a chemical compound with the molecular formula C7HBrF4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and four fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 4-bromo-2,3,5,6-tetrafluorobenzonitrile with appropriate reagents to yield the desired aldehyde . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and minimize impurities. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or other nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, 4-Bromo-2,3,5,6-tetrafluorobenzyl alcohol, and various substituted derivatives .
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in synthetic chemistry to create complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorobenzaldehyde
- 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
- 2-Bromo-1,3,4-trifluorobenzene
- 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Uniqueness
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and multiple fluorine atoms makes it a valuable intermediate in the synthesis of various fluorinated organic compounds .
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQIERQXAUMNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546335 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108574-98-7 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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